7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Description
Properties
IUPAC Name |
7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-12(18-5)13-10(11)8-9-17-13/h6-9,17H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDGIPLCIYTFRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the reaction of 7-methoxyindole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Substitution: Nucleophilic substitution reactions can occur at the boron atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed through oxidation of the boronic ester.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as an antimalarial agent. Research indicates that derivatives of indole compounds can effectively inhibit the Plasmodium falciparum CLK3 kinase, which is essential for malaria parasite survival . The boronate ester group in this compound allows for selective binding to the active site of the kinase, facilitating the development of potent inhibitors.
Case Study: Antimalarial Activity
A study focused on the synthesis of various analogues of 7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole demonstrated significant antimalarial activity against P. falciparum. The synthesized compounds were evaluated for their efficacy through time-resolved fluorescence energy transfer assays, showing low nanomolar activity against the target kinase .
Cancer Research
Indole derivatives are known to exhibit anticancer properties. The structural motifs within this compound may allow it to interact with various cancer-related targets. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .
Case Study: Antitumor Activity
In vitro studies have shown that certain indole derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .
Material Science
The unique boronate structure also lends itself to applications in material science. Compounds containing boronate esters are utilized in the development of sensors and as intermediates in organic synthesis due to their ability to form stable complexes with various substrates.
Case Study: Sensor Development
Research has demonstrated that boronate-containing compounds can be used as sensors for detecting phenolic compounds through fluorescence changes upon binding . This application highlights the versatility of the boronate moiety in practical applications.
Mechanism of Action
The mechanism of action of 7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic ester functional group .
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural features, molecular properties, and applications of the target compound and its analogs:
| Compound Name | Substituents (Position) | Molecular Weight | CAS Number | Key Applications/Properties |
|---|---|---|---|---|
| 7-Methoxy-4-boronate-1H-indole (Target) | 7-OMe, 4-boronate | 273.14 (calc) | Not available | Suzuki coupling, drug synthesis (enhanced solubility via OMe) |
| 7-Chloro-4-boronate-1H-indole | 7-Cl, 4-boronate | 277.55 | 1449580-99-7 | Pharmaceutical intermediates (electron-withdrawing Cl improves metabolic stability) |
| 7-Fluoro-5-methyl-4-boronate-1H-indole | 7-F, 5-Me, 4-boronate | 261.10 | 1449581-03-6 | High-purity research applications (discontinued due to limited commercial demand) |
| 7-Ethyl-4-boronate-1H-indole | 7-Et, 4-boronate | 261.19 (calc) | 1449581-08-1 | Medicinal chemistry (lipophilic Et group for membrane permeability) |
| 7-Methoxy-2-boronate-1H-indole | 7-OMe, 2-boronate | 273.14 | 1072812-69-1 | Research use (steric hindrance at position 2 reduces coupling efficiency vs. position 4) |
| 6-Chloro-1-methyl-2-boronate-1H-indole | 6-Cl, 1-Me, 2-boronate | 294.61 | Not available | Safety data available (hazard warnings: H302, H315) |
Reactivity in Cross-Coupling Reactions
- Target Compound : The 4-boronate group exhibits high reactivity in Suzuki-Miyaura couplings due to favorable steric and electronic environments. The methoxy group at position 7 donates electrons, activating the indole ring for nucleophilic coupling .
- Chloro and Fluoro Analogs : Electron-withdrawing groups (Cl, F) at position 7 reduce electron density, requiring harsher reaction conditions (e.g., higher Pd catalyst loading or elevated temperatures) .
- Positional Isomers (2-boronate) : Boronate at position 2 leads to steric hindrance, lowering coupling efficiency compared to position 4 .
Physicochemical Properties
- Solubility: Methoxy-substituted derivatives (e.g., target compound) show improved solubility in polar solvents (e.g., DMSO, ethanol) compared to chloro or ethyl analogs .
- Stability : All pinacol boronates are moisture-sensitive and require storage at 2–8°C under inert conditions .
- Melting Points : Varied based on substituents; e.g., 7-chloro-4-boronate (mp ~118–119°C) vs. 7-ethyl-4-boronate (liquid at room temperature) .
Biological Activity
7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with boron-containing reagents. The specific synthesis pathway can vary based on desired substituents and functional groups.
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may interact with cellular pathways involved in cancer proliferation. It has been suggested that indole derivatives can modulate estrogen receptors and influence tumor growth .
- Case Studies : A comparative study on various indole derivatives revealed that specific modifications to the indole structure enhance anticancer efficacy. For example, compounds with methoxy substitutions showed increased potency against cancer cell lines such as HeLa and L1210 .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 7-Methoxy Indole Derivative | HeLa | 24 |
| Standard Drug (CA-4) | HeLa | 42 |
Antimicrobial Activity
In addition to anticancer properties, there is evidence suggesting that similar compounds exhibit antimicrobial activity:
- Antibacterial and Antifungal Effects : Research has shown that certain indole derivatives can inhibit bacterial and fungal growth. The mechanism often involves interference with microbial cell wall synthesis or function .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Notably:
- Substituent Effects : The presence of methoxy groups at specific positions on the indole ring significantly enhances biological activity. For instance, a methyl group at the C–3 position combined with a methoxy group at C–6 resulted in higher antiproliferative activity compared to unsubstituted variants .
Toxicological Profile
Understanding the safety profile of this compound is crucial for potential therapeutic applications:
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boronation | Pd(dba)₂, SPhos, K₃PO₄, THF, 80°C | 54–71 | |
| Deprotection | LiAlH₄/AlCl₃, dry ether | 40–65 |
Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₂₁BNO₃: calc. 286.1618, obs. 286.1615) .
- X-ray Crystallography : Resolve bond angles (e.g., C–B–O in boronate: ~120°) and torsional strains using SHELXL .
What are optimal conditions for Suzuki-Miyaura cross-coupling reactions with this compound?
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%) .
- Base : K₂CO₃ or Cs₂CO₃ in degassed THF/H₂O (3:1) at 80–100°C .
- Substrate Scope : Aryl halides (e.g., bromobenzene, iodopyridines) for biaryl synthesis .
Advanced Research Questions
How to address contradictions in reported synthetic yields (e.g., 40% vs. 71%)?
- Variable factors :
Case Study : In the synthesis of clavicipitic acid precursors, rigorous drying of intermediates increased yields from 50% to 65% .
What computational methods predict the reactivity of this boronate in C–H functionalization?
- Density Functional Theory (DFT) : Models transition states for oxidative addition steps (e.g., Pd insertion into C–Br bonds) .
- Molecular Docking : Predicts binding affinity in enzyme inhibition studies (e.g., interactions with dihydroacridine derivatives) .
How to resolve challenges in crystallographic analysis of derivatives?
- Twinning : Use SHELXE for data integration and Olex2 for refinement .
- Disorder : Co-crystallization with stabilizing agents (e.g., DMF or MeOH) improves resolution .
Example : A derivative with 2-(trimethylsilyl) substitution required 0.1 Å resolution data to resolve steric clashes .
What role does this compound play in natural product synthesis?
- Key intermediate : Used in total synthesis of (-)-clavicipitic acid via γ,γ-dimethylallyltryptophan (DMAT) pathways .
- Functionalization : Enables regioselective C–H hydroxylation for bioactive indole alkaloids .
Data Contradiction Analysis
Observed Discrepancy : Conflicting reports on boronate stability under acidic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
